molecular formula C22H22O2 B14130620 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene

2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene

Cat. No.: B14130620
M. Wt: 318.4 g/mol
InChI Key: XTPAERYQARYXEM-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene is unique due to its specific arrangement of aromatic rings and substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-(2,6-dimethoxyphenyl)phenyl]-1,3-dimethylbenzene

InChI

InChI=1S/C22H22O2/c1-15-9-7-10-16(2)21(15)17-11-5-6-12-18(17)22-19(23-3)13-8-14-20(22)24-4/h5-14H,1-4H3

InChI Key

XTPAERYQARYXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2C3=C(C=CC=C3OC)OC

Origin of Product

United States

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